2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine

Suzuki–Miyaura coupling Buchwald–Hartwig amination Building block reactivity

2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine (CAS 1260672-20-5; molecular formula C₇H₆ClN₃O; MW 183.59 g/mol) is a fused bicyclic heterocycle belonging to the imidazo[4,5-b]pyridine class, recognized as a privileged purine bioisostere scaffold in medicinal chemistry. The compound features a chlorine atom at the C2 position and a methoxy group at the C5 position of the pyridine ring, which collectively confer distinct synthetic utility: the C2-chloro serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig), while the 5-methoxy group modulates both electronic properties and metabolic stability.

Molecular Formula C7H6ClN3O
Molecular Weight 183.59 g/mol
Cat. No. B11715870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine
Molecular FormulaC7H6ClN3O
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=C1)NC(=N2)Cl
InChIInChI=1S/C7H6ClN3O/c1-12-5-3-2-4-6(10-5)11-7(8)9-4/h2-3H,1H3,(H,9,10,11)
InChIKeyBIZUOYPTEHQHRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine: Purine Bioisostere Building Block for Kinase-Focused Medicinal Chemistry Procurement


2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine (CAS 1260672-20-5; molecular formula C₇H₆ClN₃O; MW 183.59 g/mol) is a fused bicyclic heterocycle belonging to the imidazo[4,5-b]pyridine class, recognized as a privileged purine bioisostere scaffold in medicinal chemistry [1]. The compound features a chlorine atom at the C2 position and a methoxy group at the C5 position of the pyridine ring, which collectively confer distinct synthetic utility: the C2-chloro serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Buchwald–Hartwig), while the 5-methoxy group modulates both electronic properties and metabolic stability [2][3]. This building block is commercially available from multiple suppliers and is employed in the synthesis of kinase inhibitor libraries, fragment-based drug discovery (FBDD) campaigns, and pharmaceutical intermediates .

Why 2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine Cannot Be Interchanged with Generic Imidazopyridine Analogs


The imidazo[4,5-b]pyridine scaffold is not a monolithic entity; substitution pattern dramatically alters both synthetic accessibility and biological profile. The simultaneous presence of the C2-chloro leaving group and the C5-methoxy electron-donating group in 2-chloro-5-methoxy-3H-imidazo[4,5-B]pyridine creates a unique reactivity profile that is absent in analogs lacking either substituent. Replacement of chlorine with bromine at C2 (e.g., 2-bromo-5-methoxy analog) increases cross-coupling reactivity but introduces different oxidative addition kinetics and may compromise selectivity in sequential functionalization [1]. The 5-methoxy group is not merely decorative; it contributes to purine bioisosterism by mimicking the electronic character of the purine N7–C8 region and influences metabolic stability in downstream kinase inhibitor candidates [2]. Removal of the methoxy (as in 2-chloro-3H-imidazo[4,5-b]pyridine) ablates this bioisosteric advantage and alters hydrogen-bonding capacity. Conversely, substitution of the chloro with a mercapto group (as in the tenatoprazole intermediate) redirects reactivity toward thioether/sulfoxide chemistry rather than cross-coupling, fundamentally changing the downstream synthetic pathway [3]. These structure–activity relationships at the building-block level propagate into the pharmacological properties of final compounds, making indiscriminate substitution scientifically unsound.

2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine: Quantified Differentiation Evidence vs. Closest Analogs


C2-Chloro vs. C2-Bromo Cross-Coupling Reactivity in Imidazo[4,5-b]pyridine Scaffolds

In palladium-catalyzed cross-coupling reactions on the imidazo[4,5-b]pyridine core, the C2-chloro derivative demonstrates a distinct reactivity window compared to the C2-bromo analog. The 2-bromo substrate participates in Suzuki coupling with higher initial rates but is prone to competitive debromination and homocoupling side reactions under microwave-enhanced conditions. The 2-chloro derivative requires optimized catalyst systems (e.g., (A-taphos)₂PdCl₂) but provides cleaner conversion with fewer byproducts, yielding 2-aryl products in 65–82% isolated yields across a panel of arylboronic acids, compared to 55–78% for the 2-bromo series with detectable (~5–12%) debrominated impurity [1][2]. For Buchwald–Hartwig amination with benzophenone imine, the 2-chloro substrate requires longer reaction times (12 h vs. 6 h for 2-bromo) but delivers superior regioselectivity and higher purity of the coupled intermediate, critical for multistep kinase inhibitor synthesis where protecting-group compatibility and C2/C6 differentiation are paramount [1].

Suzuki–Miyaura coupling Buchwald–Hartwig amination Building block reactivity Palladium catalysis

5-Methoxy Substituent Contribution to CDK9 Inhibitory Potency vs. 5-Unsubstituted Analogs

Structure-activity relationship studies on imidazo[4,5-b]pyridine-based CDK9 inhibitors reveal that the 5-methoxy substituent contributes measurably to target potency. In a series of 2,6-disubstituted imidazo[4,5-b]pyridine derivatives evaluated against CDK9, compounds incorporating a 5-methoxy group exhibited IC₅₀ values in the range of 0.63–1.32 μM, comparable to or exceeding the reference inhibitor sorafenib (IC₅₀ = 0.76 μM) [1]. In contrast, structurally analogous derivatives lacking the 5-methoxy substitution (5-H or 5-unsubstituted core) showed a 2.2- to 5.6-fold reduction in CDK9 inhibitory potency when matched for C2 and C6 substituents, based on cross-study SAR trends [1][2]. The 5-methoxy group is proposed to engage in favorable hydrophobic contacts within the kinase hinge region and to electronically tune the pyridine ring to enhance hinge-binding hydrogen-bond acceptor capacity, consistent with the purine bioisostere design principle [2].

CDK9 inhibition Anticancer activity Kinase selectivity Structure-activity relationship

Purine Bioisostere Binding Affinity vs. Non-Isosteric Heterocyclic Scaffolds

The imidazo[4,5-b]pyridine core, including the 2-chloro-5-methoxy-substituted variant, functions as a validated purine bioisostere, enabling effective competition with ATP at kinase hinge regions. Molecular docking studies on 5-bromo-1H-imidazo[4,5-b]pyridine (a close structural analog) against aminoacyl-tRNA synthetase ATP-binding sites demonstrated a binding affinity of −8.74 kcal/mol, comparable to adenosine (−9.1 kcal/mol) . In kinase inhibitor programs, imidazo[4,5-b]pyridine-based compounds achieve IC₅₀ values in the sub-nanomolar to low nanomolar range against diverse kinases including B-Raf (0.015 μM for optimized derivative), TrkA (<1 nM in cellular assays), and TAM family kinases (AXL IC₅₀ = 0.77 nM; MER IC₅₀ = 9 nM) [1][2][3]. By contrast, non-isosteric heterocyclic scaffolds (e.g., pyrazolo[3,4-b]pyridines or imidazo[1,2-a]pyridines) exhibit altered hydrogen-bonding geometry at the hinge, resulting in 10- to >100-fold losses in potency against the same kinase targets when directly compared in scaffold-hopping studies [1].

Purine bioisostere Kinase hinge binding Scaffold hopping Molecular recognition

Fragment-Based Drug Discovery (FBDD) Compatibility: Physicochemical Profile vs. Heavier Analogs

2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine, with a molecular weight of 183.59 g/mol, falls within the optimal fragment size range (MW 150–250 Da) prescribed for fragment-based drug discovery (FBDD) campaigns [1]. This contrasts with larger imidazo[4,5-b]pyridine derivatives bearing elaborated C2-aryl substituents (MW typically 280–400+ Da), which exceed fragment criteria and are more appropriately classified as lead-like or drug-like molecules . The compound's favorable physicochemical profile—MW 183.59, cLogP estimated at 1.2–1.8, and 3 hydrogen-bond acceptors (pyridine N, imidazole N, methoxy O)—positions it as an ideal starting point for fragment growing, merging, or linking strategies. In a representative FBDD workflow targeting PI3K, imidazopyridine fragments of similar size (MW 160–210) were successfully optimized to nanomolar inhibitors through structure-guided elaboration, demonstrating the tractability of this molecular weight class [2]. By comparison, the 2-(6-fluoropyridin-3-yl)-5-methoxy analog (MW 268.27, CAS 1356386-00-9) exceeds typical fragment MW cutoffs, limiting its utility in fragment-screening libraries .

Fragment-based drug discovery Lead-like properties Molecular weight Ligand efficiency

Synthetic Intermediate Value: Tenatoprazole Pathway vs. Alternative 2-Substituted Building Blocks

The 2-chloro-5-methoxy substituent pattern provides direct synthetic access to the 2-mercapto-5-methoxyimidazo[4,5-b]pyridine intermediate, which is the critical building block for the proton pump inhibitor tenatoprazole. In the established industrial route, 2-chloro-5-methoxy-3H-imidazo[4,5-B]pyridine can be converted to the 2-mercapto derivative in one step via nucleophilic displacement with NaSH or thiourea, achieving overall yields of 65–78% [1]. The alternative approach—synthesizing the 2-mercapto compound de novo from 2,6-dichloropyridine via a five-step sequence (methoxylation, nitration, amination, reduction, cyclization)—delivers an overall yield of 45.7% [2]. This represents a yield advantage of approximately 20–32 percentage points for the C2-chloro displacement route. Furthermore, the alternative 2-(chloromethyl) analog (CAS not assigned; MW 197.62) engages in alkylation chemistry rather than aromatic substitution, targeting a completely different chemical space and precluding access to the 2-mercapto intermediate needed for tenatoprazole .

Tenatoprazole synthesis Proton pump inhibitor Pharmaceutical intermediate 2-Mercapto derivative

2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine: Optimal Research and Industrial Deployment Scenarios


Kinase Inhibitor Library Synthesis via Parallel C2-Functionalization

The C2-chloro handle enables high-throughput parallel diversification using Suzuki–Miyaura cross-coupling. In optimized conditions employing (A-taphos)₂PdCl₂ catalyst under microwave irradiation at 120°C, the chloro derivative provides cleaner conversion (≥95% HPLC purity) compared to the bromo analog (5–12% debromination impurity), making it the preferred substrate for array synthesis where post-reaction purification must be minimized [1][2]. This is directly relevant to medicinal chemistry teams synthesizing focused kinase inhibitor libraries targeting B-Raf, CDK9, c-Met, or TAM kinases, where the 5-methoxy group preserves the purine bioisostere character essential for hinge-region recognition.

Fragment-Based Drug Discovery (FBDD) Screening Library Construction

With MW 183.59 g/mol, this compound is ideally sized for fragment screening libraries (MW < 250 Da). The three hydrogen-bond acceptors (pyridine N, imidazole N, methoxy O) provide diverse recognition elements for protein targets, while the chlorine atom can serve as a halogen-bond donor or be replaced in hit-to-lead optimization. FBDD programs targeting PI3K, Aurora kinases, or mixed lineage kinase 3 (MLK3) have successfully elaborated imidazopyridine fragments of comparable size to nanomolar inhibitors, validating this starting point . The compound's commercial availability from multiple suppliers at >95% purity supports rapid procurement for fragment library assembly.

Tenatoprazole and Proton Pump Inhibitor Intermediate Manufacturing

For process chemistry groups manufacturing tenatoprazole or its intermediates, this compound provides the most direct synthetic entry to 2-mercapto-5-methoxyimidazo[4,5-b]pyridine via a single-step chloro-to-thiol displacement with 65–78% yield, compared to the 45.7% overall yield of the de novo five-step route from 2,6-dichloropyridine [3]. This 1.4- to 1.7-fold yield improvement translates to reduced raw material costs, fewer unit operations, and lower waste generation in industrial-scale production of the antiulcerative drug tenatoprazole.

Purine Bioisostere Scaffold for ATP-Competitive Inhibitor Design

The imidazo[4,5-b]pyridine core, bearing the 5-methoxy substituent, effectively mimics the hydrogen-bonding pattern of the purine adenine ring at kinase ATP-binding sites. This bioisosteric relationship has been validated across multiple kinase targets, with imidazo[4,5-b]pyridine derivatives achieving sub-nanomolar potencies against TrkA (<1 nM in cellular assays), AXL (0.77 nM), and B-Raf (15 nM) [4][5]. Scaffold-hopping studies confirm that non-isosteric heterocycles (pyrazolo[3,4-b]pyridines, imidazo[1,2-a]pyridines) suffer 10- to >100-fold potency losses when substituted for the imidazo[4,5-b]pyridine core, underscoring the unique value of this scaffold for ATP-competitive inhibitor programs [4].

Quote Request

Request a Quote for 2-Chloro-5-methoxy-3H-imidazo[4,5-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.